molecular formula C5H8O6 B1258864 D-xyluronic acid

D-xyluronic acid

Cat. No. B1258864
M. Wt: 164.11 g/mol
InChI Key: VQUZNVATTCZTQO-NUNKFHFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-xyluronic acid is a xyluronic acid.

Scientific Research Applications

Bioconversion and Microbial Production

D-xyluronic acid is a versatile platform chemical with several applications in various industries. It has been explored as a complexing agent, chelator, dispersal agent for concrete, and as a precursor for co-polyamides, polyesters, hydrogels, and 1,2,4-butanetriol. Due to its potential as a non-food-derived alternative for gluconic acid, which is extensively used in pharmaceuticals, food products, solvents, and other industries, research into microbial production of d-xyluronic acid has been significant. High yields of d-xylonate from d-xylose make Gluconobacter oxydans an attractive choice for biotechnical production. Moreover, d-xylonate has been produced by genetically modified bacteria such as Escherichia coli and yeast strains like Saccharomyces cerevisiae and Kluyveromyces lactis (Toivari et al., 2012).

Biooxidation and Genetic Expression

The efficient microbe Gluconobacter oxydans NL71, known for fermenting xylose into xylonate, faces growth inhibition when concentrated lignocellulosic hydrolysates are used due to the presence of various degraded compounds formed during biomass pretreatment. Research into understanding the genetic expression changes in response to inhibitors during the biooxidation of xylose into xylonic acid has been conducted to enhance the microbial conversion efficiency. This research is pivotal for improving the industrial-scale production of d-xylonic acid (Miao et al., 2017).

Enzyme Immobilization for Bioconversion

Studies have focused on the immobilization of xylose dehydrogenase on ferromagnetic nanoparticles for efficient conversion of xylose into xylonic acid. This immobilization significantly enhances the bioconversion rate and provides excellent operational stability, showing potential for industrial applications in xylonic acid production (S & Nampoothiri, 2022).

Industrial Scale Production and Engineering Approaches

Efforts have been made to engineer microorganisms like Pichia kudriavzevii for low pH production of D-xylonate, which is considered one of the top 30 most desirable chemicals derived from biomass sugars. The engineered strains show promising results, encouraging further development towards industrial-scale production (Toivari et al., 2013).

Biocatalysis and Green Chemistry Applications

D-xylonic acid has been utilized as both a solvent and an effective biocatalyst in the synthesis of various organic compounds. The approach is noted for its environmental friendliness, simple operation, and high yields, marking significant progress in green chemistry and sustainable industrial processes (Ma et al., 2016).

properties

Product Name

D-xyluronic acid

Molecular Formula

C5H8O6

Molecular Weight

164.11 g/mol

IUPAC Name

(2S,3R,4R)-2,3,4-trihydroxy-5-oxopentanoic acid

InChI

InChI=1S/C5H8O6/c6-1-2(7)3(8)4(9)5(10)11/h1-4,7-9H,(H,10,11)/t2-,3+,4-/m0/s1

InChI Key

VQUZNVATTCZTQO-NUNKFHFFSA-N

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H](C(=O)O)O)O)O

Canonical SMILES

C(=O)C(C(C(C(=O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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